molecular formula C15H20BrNO4 B2528747 3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2353132-95-1

3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No. B2528747
CAS RN: 2353132-95-1
M. Wt: 358.232
InChI Key: CFQZXDMAEYJMDP-UHFFFAOYSA-N
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Description

The compound "3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid" is a structurally complex molecule that may be related to various research areas, including organic synthesis, medicinal chemistry, and analytical chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.

Synthesis Analysis

The synthesis of structurally related compounds often involves multi-step reactions, as seen in the preparation of isomers of 2-[3-(hydroxybenzoyl)phenyl]propanoic acid, which were synthesized from 3-bromopropiophenone or m-propionylbenzoic acid through rearrangement and hydrolysis steps . Similarly, the synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates was achieved through a one-pot method involving Meerwein arylation, azide formation, and a tricomponent reaction . These methods could potentially be adapted for the synthesis of the target compound by considering the functional groups and the core structure.

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. X-ray diffraction (XRD) analysis was used to determine the structure of reaction products in the study of methyl 1-bromocyclohexylcarboxylate reactions . This technique could be applied to the target compound to elucidate its crystal structure and confirm the configuration of its functional groups.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers discuss various reactions, such as the Tl(III) nitrate-induced rearrangement , C-alkylation , and reactions involving azides and triazoles . These reactions provide a basis for understanding how the target compound might react under different conditions, which is essential for its functionalization or transformation into other useful molecules.

Physical and Chemical Properties Analysis

Analytical methods such as reverse phase high-performance liquid chromatography (HPLC) are used to separate and quantify isomers of related compounds . Countercurrent chromatography was employed for the enantioseparation of isomeric 2-(methylphenyl)propanoic acids . These techniques could be used to analyze the physical and chemical properties of the target compound, such as its purity, stereochemistry, and stability.

Scientific Research Applications

Anti-inflammatory Activity and Molecular Docking

Studies have explored compounds structurally similar to NSAIDs, such as ibuprofen, which bear resemblance to 3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. For instance, β-hydroxy-β-arylpropanoic acids have been synthesized and evaluated for their anti-inflammatory activities. Molecular docking experiments aimed to identify potential COX-2 inhibitors among these compounds, revealing significant anti-inflammatory activities comparable to ibuprofen without inducing significant gastric lesions (Dilber et al., 2008).

Synthetic Methodologies

The development of synthetic methodologies for compounds related to 3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a critical area of research. For example, the one-pot synthesis approach for alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates showcases innovative routes to construct molecules with potential biological activities, leveraging the Meerwein arylation products of 3-aryl-2-bromopropanoic acids esters (Pokhodylo et al., 2017).

Propionic Acid Extraction

In chemical industries, the recovery of propionic acid from aqueous waste streams and fermentation broth is of significant interest. Studies on the reactive extraction of propionic acid using binary extractants and diluents have shown improved extraction efficiencies, which is essential for the design of processes for propionic acid recovery. This research demonstrates the potential industrial applications of related compounds in streamlining production and waste management processes (Keshav et al., 2009).

Renewable Building Blocks

The exploration of renewable building blocks for materials science, such as the use of phloretic acid derived from compounds similar to 3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, underscores the push towards sustainable chemistry. Phloretic acid, a phenolic compound, has been utilized to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional phenol-based reactions for a wide range of applications (Trejo-Machin et al., 2017).

properties

IUPAC Name

3-(2-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQZXDMAEYJMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

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